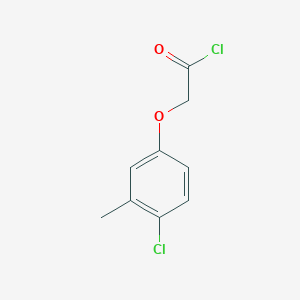

(4-Chloro-3-methylphenoxy)acetyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-3-methylphenoxy)acetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-6-4-7(2-3-8(6)10)13-5-9(11)12/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRKVXYENKPUPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201261100 | |

| Record name | 2-(4-Chloro-3-methylphenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201261100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39784-11-7 | |

| Record name | 2-(4-Chloro-3-methylphenoxy)acetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39784-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chloro-3-methylphenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201261100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical Frameworks of Acyl Chloride Reactivity Relevant to 4 Chloro 3 Methylphenoxy Acetyl Chloride

The chemical behavior of (4-Chloro-3-methylphenoxy)acetyl chloride is primarily dictated by its acyl chloride functional group. Acyl chlorides are among the most reactive derivatives of carboxylic acids. chemistrysteps.com This heightened reactivity stems from the electronic nature of the carbonyl group, which is bonded to a highly electronegative chlorine atom. Both the oxygen and chlorine atoms exert a strong electron-withdrawing inductive effect, rendering the carbonyl carbon significantly electrophilic and thus highly susceptible to nucleophilic attack. chemistrysteps.comchemguide.co.uklibretexts.org

The principal reaction pathway for acyl chlorides is nucleophilic acyl substitution, which typically proceeds through an addition-elimination mechanism. chemistrysteps.comchemguide.co.uk In this two-step process, a nucleophile first adds to the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. Subsequently, the carbonyl double bond is reformed, and the chloride ion is expelled as a leaving group. The chloride ion is an excellent leaving group because it is the conjugate base of a strong acid (hydrochloric acid), which drives the reaction towards completion.

This reactivity profile allows this compound to react readily with a wide array of nucleophiles to form various derivatives. Key reactions include:

Hydrolysis: Reaction with water leads to the formation of the parent carboxylic acid, (4-chloro-3-methylphenoxy)acetic acid. This reaction can be rapid and is often considered a nuisance if not the intended transformation. chemistrysteps.com

Alcoholysis: Alcohols react with the acetyl chloride to yield esters. This reaction is frequently conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride byproduct. chemistrysteps.comchemguide.co.uk

Aminolysis: Ammonia, primary amines, and secondary amines react to form primary, secondary, and tertiary amides, respectively. Typically, two equivalents of the amine are used, with the second equivalent acting as a base to neutralize the liberated HCl. chemistrysteps.comlibretexts.org

Reaction with Carboxylates: Carboxylate salts can act as nucleophiles, reacting with the acetyl chloride to produce carboxylic acid anhydrides. chemistrysteps.com

The table below summarizes these characteristic reactions.

| Nucleophile | Reagent Example | Product Functional Group |

| Water | H₂O | Carboxylic Acid |

| Alcohol | R'-OH | Ester |

| Ammonia | NH₃ | Primary Amide |

| Primary Amine | R'-NH₂ | Secondary Amide |

| Secondary Amine | R'₂NH | Tertiary Amide |

| Carboxylate | R'-COO⁻ | Anhydride (B1165640) |

The phenoxy portion of the this compound molecule, with its chloro and methyl substituents, can modulate the reactivity of the acyl chloride group through electronic effects on the aromatic ring, although the fundamental reaction mechanisms remain the same.

Strategic Importance of 4 Chloro 3 Methylphenoxy Acetyl Chloride As a Building Block in Advanced Organic Synthesis

Precursor Synthesis Pathways for (4-Chloro-3-methylphenoxy)acetic acid

The initial and crucial step in the synthesis of this compound is the preparation of its carboxylic acid precursor, (4-Chloro-3-methylphenoxy)acetic acid. This is typically achieved through an etherification reaction.

Etherification Reactions of Substituted Phenols with Chloroacetic Acid

The primary method for synthesizing (4-Chloro-3-methylphenoxy)acetic acid involves the Williamson ether synthesis. miracosta.edu This reaction entails the etherification of 4-chloro-3-methylphenol (B1668792) with chloroacetic acid in the presence of a base. miracosta.eduontosight.ai The base, commonly sodium hydroxide (B78521) or potassium hydroxide, deprotonates the phenolic hydroxyl group of 4-chloro-3-methylphenol to form a more nucleophilic phenoxide ion. miracosta.edu This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of chloroacetic acid and displacing the chloride ion in an SN2 reaction. miracosta.edu The reaction is typically carried out in a solvent such as water, ethanol (B145695), or a mixture of the two. chemicalbook.com

The general chemical equation for this reaction is as follows:

Cl(CH₃)C₆H₃OH + ClCH₂COOH + 2 NaOH → Cl(CH₃)C₆H₃OCH₂COONa + NaCl + 2 H₂O

Subsequent acidification of the resulting sodium salt with a strong mineral acid, such as hydrochloric acid, precipitates the desired (4-Chloro-3-methylphenoxy)acetic acid. chemicalbook.comgoogle.com

Optimization of Reaction Conditions and Yields for Phenoxyacetic Acid Formation

Optimizing the reaction conditions is critical for maximizing the yield and purity of (4-Chloro-3-methylphenoxy)acetic acid. Key parameters that are often adjusted include the reaction temperature, the choice of base and solvent, and the molar ratio of the reactants.

For instance, the reaction is often heated to reflux to increase the rate of reaction. chemicalbook.comgoogle.com The choice of base can also influence the outcome; sodium hydroxide is a common and cost-effective option. The solvent system can affect the solubility of the reactants and the reaction rate. A mixture of water and ethanol is often employed to facilitate the dissolution of both the ionic and organic species. chemicalbook.com

| Parameter | Condition | Purpose |

|---|---|---|

| Temperature | Reflux | To increase the reaction rate. |

| Base | Sodium Hydroxide (NaOH) | To deprotonate the phenol, forming the nucleophilic phenoxide. |

| Solvent | Water/Ethanol Mixture | To dissolve both ionic and organic reactants. |

By carefully controlling these conditions, yields of phenoxyacetic acids in the range of 70-80% can be achieved. ontosight.ai Some optimized methods have reported yields of up to 90%.

Conversion of Carboxylic Acids to Acyl Chlorides Utilizing (4-Chloro-3-methylphenoxy)acetic acid

The second major stage in the synthesis is the conversion of the carboxylic acid group of (4-Chloro-3-methylphenoxy)acetic acid into an acyl chloride. This transformation is significant because acyl chlorides are highly reactive and serve as versatile intermediates in organic synthesis. jove.commasterorganicchemistry.com This conversion is typically accomplished using a variety of chlorinating agents.

Thionyl Chloride (SOCl₂) Mediated Synthesis Approaches

Thionyl chloride (SOCl₂) is a widely used and effective reagent for the conversion of carboxylic acids to acyl chlorides. masterorganicchemistry.comchemistrysteps.comcommonorganicchemistry.com The reaction between (4-Chloro-3-methylphenoxy)acetic acid and thionyl chloride is typically carried out by heating the mixture, often at reflux. commonorganicchemistry.com An advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride product. youtube.comchemguide.co.uk

Cl(CH₃)C₆H₃OCH₂COOH + SOCl₂ → Cl(CH₃)C₆H₃OCH₂COCl + SO₂ + HCl

In some cases, a catalytic amount of N,N-dimethylformamide (DMF) is added to facilitate the reaction. youtube.com

Phosphorus Pentachloride (PCl₅) and Other Chlorinating Agent Studies

Phosphorus pentachloride (PCl₅) is another powerful chlorinating agent for converting carboxylic acids to acyl chlorides. chemistrysteps.comlibretexts.org The reaction with PCl₅ is often vigorous and may occur at room temperature. libretexts.org The byproducts of this reaction are phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl). jove.comyoutube.com

The reaction is represented as:

Cl(CH₃)C₆H₃OCH₂COOH + PCl₅ → Cl(CH₃)C₆H₃OCH₂COCl + POCl₃ + HCl

While effective, the use of PCl₅ can be less desirable than thionyl chloride due to the formation of liquid byproducts that may require more extensive purification steps. youtube.com Other chlorinating agents that can be employed include phosphorus trichloride (B1173362) (PCl₃) and oxalyl chloride. masterorganicchemistry.comchemistrysteps.com Phosphorus trichloride reacts with three equivalents of the carboxylic acid to produce the acyl chloride and phosphorous acid. youtube.com Oxalyl chloride is a milder and more selective reagent, often used with a DMF catalyst. researchgate.net

| Chlorinating Agent | Formula | Byproducts | Key Features |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl (gaseous) | Byproducts are gases, simplifying purification. youtube.comchemguide.co.uk |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl (liquid/gaseous) | Highly reactive, often proceeds at room temperature. libretexts.org |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ (liquid) | Reacts with three equivalents of carboxylic acid. youtube.com |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl (gaseous) | Milder and more selective, often used with a catalyst. researchgate.net |

Mechanistic Investigations of Acid Chloride Formation

The mechanism of acid chloride formation varies depending on the chlorinating agent used.

With thionyl chloride , the reaction begins with a nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the sulfur atom of thionyl chloride. jove.com This is followed by the loss of a chloride ion and subsequent deprotonation to form a reactive chlorosulfite intermediate. jove.com A nucleophilic attack by the chloride ion on the carbonyl carbon then leads to a tetrahedral intermediate, which collapses to form the acyl chloride, sulfur dioxide, and a chloride ion. jove.com

In the case of phosphorus pentachloride , the carboxylic acid's carbonyl oxygen attacks the phosphorus atom, leading to the displacement of a chloride ion. jove.com This is followed by a series of steps involving nucleophilic attack by the chloride ion on the carbonyl carbon and elimination of phosphorus oxychloride and hydrogen chloride. youtube.comchemtube3d.com The formation of the highly stable P=O double bond in phosphorus oxychloride is a significant driving force for this reaction. jove.com

Nucleophilic Acyl Substitution Mechanisms in Chlorination Reactions

The conversion of a carboxylic acid to an acyl chloride is a classic example of a nucleophilic acyl substitution reaction. libretexts.org This reaction type is characterized by the replacement of a leaving group on a carbonyl carbon with a nucleophile. masterorganicchemistry.comvanderbilt.edu In the case of chlorination, the hydroxyl group of the carboxylic acid is the initial leaving group, and a chloride ion is the incoming nucleophile.

However, the hydroxide ion (OH⁻) is a poor leaving group, making carboxylic acids relatively unreactive toward direct nucleophilic acyl substitution. libretexts.org Therefore, the reaction requires a reagent that can first convert the hydroxyl group into a better leaving group. libretexts.orglibretexts.org Reagents like thionyl chloride are well-suited for this purpose. wikipedia.orgmasterorganicchemistry.com

The general mechanism proceeds in two main stages: addition and elimination. masterorganicchemistry.comvanderbilt.edu

Activation of the Carboxylic Acid: The reaction begins with the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the electrophilic sulfur atom of thionyl chloride. youtube.comlibretexts.org This step transforms the hydroxyl group into an acyl chlorosulfite moiety, which is a much better leaving group. libretexts.org

Nucleophilic Attack and Tetrahedral Intermediate Formation: A chloride ion, generated from the thionyl chloride, then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the activated carboxylic acid. libretexts.orgmasterorganicchemistry.com This addition step breaks the carbon-oxygen pi bond and forms a tetrahedral intermediate. vanderbilt.eduorganicchemistrytutor.com

Elimination and Product Formation: The unstable tetrahedral intermediate collapses. The carbon-oxygen double bond is reformed, and the chlorosulfite group is expelled as a leaving group. masterorganicchemistry.com This leaving group then decomposes into sulfur dioxide (SO₂) gas and another chloride ion, completing the substitution. libretexts.org

This addition-elimination pathway is the fundamental mechanism governing the synthesis of this compound from its corresponding carboxylic acid. masterorganicchemistry.comvanderbilt.edu

Role of Reactive Intermediates and Transition States

The pathway from (4-Chloro-3-methylphenoxy)acetic acid to its acyl chloride is governed by the formation and transformation of specific reactive intermediates and transition states. These transient species are not isolable but are crucial for the reaction to proceed.

Reactive Intermediates: The key reactive intermediate in the reaction with thionyl chloride is the acyl chlorosulfite (or chlorosulfite ester). libretexts.orglibretexts.orgmasterorganicchemistry.com This species is formed after the initial attack of the carboxylic acid on SOCl₂. Its formation is critical because it houses a much better leaving group (-OSOCl) compared to the original hydroxyl group.

Following the formation of the acyl chlorosulfite, the nucleophilic attack by a chloride ion leads to a tetrahedral intermediate . vanderbilt.eduorganicchemistrytutor.com This intermediate is characterized by an sp³-hybridized carbonyl carbon bonded to the original R-group, the oxygen atom (now an oxyanion), the incoming chloride, and the leaving group. vanderbilt.edu Theoretical studies and computational chemistry have been employed to understand the structure and stability of these intermediates. nih.gov While some research suggests a concerted Sₙ2-like pathway might be possible, the formation of a discernible tetrahedral intermediate is the generally accepted model for this type of reaction. vanderbilt.edunih.gov

Thermodynamic and Kinetic Considerations in Formation Pathways

The synthesis of this compound is influenced by both thermodynamic and kinetic factors that determine the reaction's feasibility, rate, and yield.

When using thionyl chloride, the reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. wikipedia.orgkhanacademy.orgyoutube.com

(4-Cl-3-Me-PhO)CH₂COOH + SOCl₂ → (4-Cl-3-Me-PhO)CH₂COCl + SO₂(g) + HCl(g)

According to Le Châtelier's principle, the continuous removal of these gaseous products from the reaction mixture shifts the equilibrium position to the right, driving the reaction to completion and ensuring a high yield of the desired acyl chloride. khanacademy.org

Kinetic Considerations: The rate of the reaction is determined by the slowest step in the mechanism, which is typically the initial nucleophilic addition to the carbonyl group. libretexts.org Several factors influence the reaction kinetics:

Reagent Reactivity: The choice of chlorinating agent significantly affects the reaction rate. Thionyl chloride and oxalyl chloride are generally preferred for laboratory synthesis due to their high reactivity and the convenient removal of by-products. wikipedia.org

Catalysis: The reaction can be catalyzed by bases like pyridine (B92270) or N,N-dimethylformamide (DMF). wikipedia.org These catalysts activate the acyl chloride via a nucleophilic catalysis mechanism, forming a more reactive intermediate (a quaternary acylammonium salt) that is more susceptible to nucleophilic attack. wikipedia.org

Temperature: Like most chemical reactions, the rate of acyl chloride formation increases with temperature. However, the reaction is often highly exothermic, so careful temperature control may be necessary. youtube.com

Kinetic studies on analogous reactions, such as the chlorination of acetic acid, show complex kinetics that can be influenced by the formation of intermediates and autocatalytic effects. abo.fiacs.org The Curtin-Hammett principle can also be relevant, stating that for reactions with rapidly interconverting intermediates, the product ratio is determined by the difference in the energy of the transition states leading to the products, not the equilibrium distribution of the intermediates. wikipedia.org

Table 1: Comparison of Common Chlorinating Agents for Carboxylic Acids

| Reagent | Formula | By-products | State of By-products | Notes |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gas | Commonly used; gaseous by-products drive the reaction to completion. wikipedia.org |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Gas | Milder and more selective than SOCl₂, but more expensive. wikipedia.org |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Liquid, Gas | Vigorous reaction; POCl₃ has a similar boiling point to some acyl chlorides, complicating purification. libretexts.org |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Solid | Less vigorous reaction than PCl₅. libretexts.org |

Green Chemistry Approaches in this compound Synthesis Research

Traditional methods for synthesizing acyl chlorides often rely on hazardous reagents like thionyl chloride and chlorinated solvents, which raise environmental and safety concerns. Green chemistry principles aim to develop more sustainable and environmentally benign synthetic routes. Research into the synthesis of acyl chlorides and their derivatives is increasingly focused on these principles.

Potential green chemistry approaches applicable to the synthesis of this compound include:

Use of Safer Reagents and Solvents: A primary goal is to replace hazardous reagents. While direct alternatives to reagents like SOCl₂ for this specific transformation are still under development, research focuses on minimizing their use or finding milder conditions. acs.org Another key aspect is replacing volatile organic solvents (VOCs) with greener alternatives. Some amide syntheses from acyl chlorides have been successfully performed in aqueous solutions using surfactant chemistry, which creates micellar nanoreactors that protect the water-sensitive acyl chloride. researchgate.net This approach could potentially be adapted for the synthesis step itself.

Catalysis: The use of catalysts can reduce the need for stoichiometric amounts of harsh reagents and enable reactions under milder conditions. For instance, metal-free catalytic systems for related reactions are being explored to avoid toxic metal waste. tandfonline.com

Atom Economy and Waste Reduction: Processes are being designed to maximize the incorporation of all materials used in the process into the final product. While the reaction with SOCl₂ has by-products, they are gases that are relatively easy to handle and scrub, but alternative pathways that generate less waste are desirable.

Energy Efficiency: Electrochemical methods represent a promising green approach. The electrochemical reductive cross-coupling of acyl chlorides with other compounds has been demonstrated, suggesting that electrosynthesis could offer an alternative pathway for either the formation or subsequent reaction of acyl chlorides, often under ambient temperature and pressure. rsc.org

Renewable Feedstocks: While not directly related to the final chlorination step, a broader green chemistry perspective would involve the synthesis of the precursor, (4-Chloro-3-methylphenoxy)acetic acid, from renewable resources rather than petroleum-based feedstocks.

Applying these principles to the industrial production of this compound and related compounds is an active area of research aimed at making chemical manufacturing more sustainable. pjoes.com

Reactivity and Reaction Mechanisms of 4 Chloro 3 Methylphenoxy Acetyl Chloride

Nucleophilic Acyl Substitution Reactions of the Acyl Chloride Moiety

The core reactivity of (4-Chloro-3-methylphenoxy)acetyl chloride is centered around the acyl chloride group, which readily undergoes nucleophilic acyl substitution. This class of reactions is fundamental to its utility in synthesizing a variety of other compounds. chemistrysteps.comfiveable.me

Acyl chlorides, including this compound, are the most reactive of the carboxylic acid derivatives. openochem.org Their high reactivity stems from the significant electrophilicity of the carbonyl carbon. fiveable.me This electrophilic character is a result of the partial positive charge on the carbonyl carbon, which arises from the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. vaia.comyoutube.com

The chlorine atom, being highly electronegative, inductively withdraws electron density, further enhancing the electrophilicity of the carbonyl carbon and destabilizing the carbonyl group, making it more susceptible to nucleophilic attack. openochem.orglibretexts.org While the chlorine atom possesses lone pairs that could participate in resonance, the overlap between the chlorine's p orbital and the carbon's p orbital is poor due to differences in size and energy, making it a weak resonance donor. openochem.org Consequently, the inductive effect predominates, leading to a highly reactive electrophilic center. openochem.orglibretexts.org

The general mechanism for nucleophilic acyl substitution in acid chlorides is a two-step addition-elimination process. fiveable.mevaia.com Initially, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π bond of the carbonyl group and forming a tetrahedral intermediate. fiveable.meyoutube.com In the subsequent elimination step, the carbonyl group is reformed, and the chloride ion, being a stable and good leaving group, is expelled. vaia.comkhanacademy.org

| Feature | Description |

| Electrophilic Center | The carbonyl carbon bears a significant partial positive charge. |

| Inductive Effect | The electronegative chlorine atom enhances the electrophilicity of the carbonyl carbon. |

| Resonance Effect | Poor orbital overlap makes the chlorine atom a weak resonance donor. |

| Leaving Group | The chloride ion is a stable and effective leaving group. |

| Mechanism | A two-step nucleophilic addition-elimination pathway. |

This compound reacts readily with water in a process called hydrolysis to form (4-chloro-3-methylphenoxy)acetic acid and hydrogen chloride. cymitquimica.comchemistrysteps.com This reaction underscores the need to protect acyl chlorides from moisture during storage and handling. chemistrysteps.comnoaa.gov

The mechanism of hydrolysis follows the general principles of nucleophilic acyl substitution. youtube.com A water molecule, acting as the nucleophile, attacks the electrophilic carbonyl carbon. youtube.com This leads to the formation of a tetrahedral intermediate. youtube.com Subsequently, the carbonyl double bond is reformed, and a chloride ion is eliminated. youtube.com A final deprotonation step, often facilitated by another water molecule or the expelled chloride ion, yields the carboxylic acid product. youtube.com The reaction can be vigorous, and the generation of hydrogen chloride gas is a notable byproduct. youtube.comnoaa.gov

Step 1: Nucleophilic Attack: The oxygen atom of a water molecule attacks the carbonyl carbon. youtube.com

Step 2: Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed with a negative charge on the oxygen and a positive charge on the attacking water moiety. youtube.com

Step 3: Elimination of Leaving Group: The carbonyl group reforms, expelling a chloride ion. youtube.comyoutube.com

Step 4: Deprotonation: A proton is removed from the oxygen, yielding the final carboxylic acid. youtube.comyoutube.com

This compound reacts with primary and secondary amines to produce N-substituted amides. chemistrysteps.comchemguide.co.uk This reaction, known as aminolysis, is a highly efficient method for forming amide bonds. hud.ac.uk The reaction proceeds via the nucleophilic addition-elimination mechanism, where the amine acts as the nucleophile. youtube.comdocbrown.info

With a primary amine (R-NH₂), the reaction yields a secondary amide. chemguide.co.uk Similarly, a secondary amine (R₂NH) will form a tertiary amide. chemistrysteps.com Since the reaction produces hydrogen chloride as a byproduct, which can protonate the starting amine, it is common to use two equivalents of the amine or to add a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the acid. hud.ac.ukcrunchchemistry.co.uk

| Amine Type | Product | Example Reactant | Example Product |

| Primary Amine | Secondary Amide | Methylamine | N-methyl-2-(4-chloro-3-methylphenoxy)acetamide |

| Secondary Amine | Tertiary Amide | Dimethylamine | N,N-dimethyl-2-(4-chloro-3-methylphenoxy)acetamide |

This compound can react with a carboxylate salt or a carboxylic acid to form a carboxylic anhydride (B1165640). chemistrysteps.comlibretexts.org This reaction is another example of nucleophilic acyl substitution, where the carboxylate anion serves as the nucleophile. chemistrysteps.com This method is versatile as it allows for the synthesis of both symmetrical and mixed anhydrides. chemistrysteps.com

The mechanism involves the nucleophilic attack of the carboxylate oxygen on the electrophilic carbonyl carbon of the acyl chloride. youtube.com This is followed by the elimination of the chloride ion to yield the anhydride. libretexts.org When a carboxylic acid is used instead of a carboxylate salt, a base is often added to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate in situ. crunchchemistry.co.uk

Carbon-Carbon Bond Formation Reactions

Beyond reactions with heteroatom nucleophiles, the electrophilic nature of this compound allows for the formation of new carbon-carbon bonds through reactions with organometallic reagents.

The reaction of this compound with organometallic reagents provides a direct route to ketones and alcohols. The outcome of the reaction is highly dependent on the type of organometallic reagent used.

With Grignard reagents (R-MgX), the reaction typically proceeds to form a tertiary alcohol. chemistrysteps.comlibretexts.org The first equivalent of the Grignard reagent adds to the acyl chloride to form a ketone. stackexchange.com However, because ketones are also reactive towards Grignard reagents, and Grignard reagents are highly reactive, the reaction does not stop at the ketone stage. chemistrysteps.comstackexchange.com A second equivalent of the Grignard reagent then adds to the newly formed ketone, and upon acidic workup, a tertiary alcohol is produced. libretexts.orgmasterorganicchemistry.com

In contrast, organocuprate reagents (R₂CuLi), also known as Gilman reagents, are less reactive than Grignard reagents. chemistrysteps.com This difference in reactivity allows for the selective synthesis of ketones from acyl chlorides. organicchemistrytutor.commasterorganicchemistry.com The organocuprate reacts with this compound to form a ketone, but it does not react further with the ketone product. chemistrysteps.comchemistrysteps.com This makes organocuprates the preferred reagents for converting acyl chlorides to ketones without the formation of alcohol byproducts. organicchemistrytutor.comlibretexts.org

| Organometallic Reagent | Product | Reactivity |

| Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol | High, reacts with both acyl chloride and the intermediate ketone. |

| Organocuprate Reagent (e.g., (CH₃)₂CuLi) | Ketone | Lower, reacts with the acyl chloride but not the ketone product. |

Friedel-Crafts Acylation with Aromatic Compounds

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.com For this compound, this reaction provides a direct route to the synthesis of various aromatic ketones, which are valuable intermediates in the production of pharmaceuticals and agrochemicals.

The mechanism of the Friedel-Crafts acylation of an aromatic compound, such as benzene, with this compound in the presence of AlCl₃ proceeds through several key steps. sigmaaldrich.comkhanacademy.org Initially, the Lewis acid catalyst activates the acyl chloride by coordinating to the chlorine atom, leading to the formation of a highly reactive and resonance-stabilized acylium ion. This acylium ion then acts as the electrophile, which is attacked by the π-electrons of the aromatic ring to form a Wheland intermediate, also known as a sigma complex. nih.gov Finally, a proton is abstracted from the Wheland intermediate, restoring the aromaticity of the ring and yielding the final ketone product. nih.gov

The regioselectivity of the Friedel-Crafts acylation is influenced by the nature of the substituents on the aromatic substrate. In the case of substituted benzenes like toluene (B28343) or anisole, the incoming acyl group is directed to specific positions on the ring. For instance, the reaction with toluene would be expected to yield predominantly the para-substituted product due to the ortho, para-directing effect of the methyl group and to minimize steric hindrance. chemguide.co.ukscribd.com Similarly, with anisole, the methoxy (B1213986) group strongly directs acylation to the para position. tamu.educhemijournal.com

Several factors can influence the efficiency and outcome of the Friedel-Crafts acylation. The choice of solvent is crucial, with common options including dichloromethane (B109758) and 1,2-dichloroethane. sigmaaldrich.comruc.dk Reaction temperature and time are also important parameters that need to be optimized to maximize the yield of the desired product and minimize the formation of byproducts. chemguide.co.uk While the reaction is broadly applicable, it has limitations. For example, it is generally unsuccessful with strongly deactivated aromatic rings. libretexts.org

| Aromatic Substrate | Expected Major Product |

| Benzene | 1-(4-Chloro-3-methylphenoxy)-2-phenylethan-1-one |

| Toluene | 1-(4-Chloro-3-methylphenoxy)-2-(4-methylphenyl)ethan-1-one |

| Anisole | 1-(4-Chloro-3-methylphenoxy)-2-(4-methoxyphenyl)ethan-1-one |

Intramolecular Reactions and Cyclization Studies Involving Substituted Phenoxyacetyl Chlorides

Cyclization to Benzofuran-3(2H)-ones

Substituted phenoxyacetyl chlorides are valuable precursors for the synthesis of benzofuran-3(2H)-ones, a class of heterocyclic compounds with significant biological activities. oregonstate.edu The intramolecular cyclization of these substrates, a variation of the Friedel-Crafts acylation, provides a direct route to this important scaffold. This reaction is typically promoted by a Lewis acid, which facilitates the formation of an acylium ion that can then attack the ortho position of the phenoxy ring.

The mechanism for the cyclization of a substituted phenoxyacetyl chloride, such as this compound, to a benzofuran-3(2H)-one involves an intramolecular electrophilic aromatic substitution. The Lewis acid catalyst, for example, aluminum chloride, abstracts the chloride from the acetyl chloride group to generate an acylium ion. This electrophilic center is then attacked by the electron-rich aromatic ring at the ortho position to the phenoxy oxygen, leading to the formation of a spirocyclic intermediate. Subsequent loss of a proton restores aromaticity and yields the cyclized benzofuran-3(2H)-one product. The substitution pattern on the aromatic ring can influence the regioselectivity of the cyclization. oregonstate.edu

Alternative methods for the synthesis of benzofuran-3(2H)-ones have also been developed, including transition metal-catalyzed cyclizations of various precursors. organic-chemistry.orgresearchgate.net These modern synthetic strategies offer milder reaction conditions and broader substrate scope compared to the classical Friedel-Crafts approach.

Formation of Diverse Heterocyclic Ring Systems

The reactivity of the acetyl chloride functional group in this compound allows for its use as a building block in the synthesis of a wide array of heterocyclic compounds. By reacting with various binucleophilic reagents, a range of ring systems can be constructed. For instance, the reaction of acyl chlorides with thiourea (B124793) and its derivatives is a well-established method for the synthesis of thiazole-containing heterocycles. researchgate.netnih.govresearchgate.netthieme-connect.denih.gov In a typical reaction, the acyl chloride would first react with thiourea to form an N-acylthiourea intermediate, which can then undergo cyclization to afford a thiazolidinone derivative. conicet.gov.ar

Similarly, the reaction with hydrazine (B178648) derivatives, such as hydrazine hydrate (B1144303) or substituted hydrazides, can lead to the formation of five- and six-membered nitrogen-containing heterocycles. nih.govrsc.orgorgsyn.org The initial reaction would yield an acyl hydrazide, which can then be cyclized under various conditions to produce oxadiazoles, triazines, or other related ring systems. ekb.egresearchgate.netscirp.org The specific heterocyclic product formed depends on the nature of the hydrazine derivative and the reaction conditions employed.

The versatility of this compound as a synthon for heterocyclic chemistry is further demonstrated by its potential to react with other binucleophiles to construct a variety of ring systems with potential applications in medicinal and materials chemistry.

| Binucleophile | Potential Heterocyclic Product |

| Thiourea | Thiazolidinone derivatives |

| Hydrazine Hydrate | Oxadiazole or Triazine derivatives |

| Substituted Hydrazides | Various nitrogen-containing heterocycles |

Advanced Mechanistic Investigations Pertaining to this compound Transformations

Computational Chemistry and Density Functional Theory (DFT) Studies on Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms, including those involving this compound. semanticscholar.orgresearchgate.net DFT calculations can provide valuable insights into the geometries of reactants, transition states, and products, as well as their relative energies, which allows for the mapping of the entire reaction pathway. nih.gov

For the Friedel-Crafts acylation, DFT studies have been employed to investigate the role of the Lewis acid catalyst, the nature of the electrophilic species, and the factors governing regioselectivity. ruc.dk Such studies can help to determine whether the reaction proceeds via a free acylium ion or a more complex aggregate involving the catalyst. ruc.dk By calculating the activation energies for the formation of different regioisomers, DFT can predict the product distribution, which can be compared with experimental results. semanticscholar.org

In the context of intramolecular cyclization to form benzofuran-3(2H)-ones, DFT calculations can be used to model the transition state of the cyclization step and to understand the electronic and steric effects of substituents on the reaction barrier. This information is crucial for optimizing reaction conditions and for designing substrates that will lead to the desired products with high selectivity.

Spectroscopic and Kinetic Analyses of Reaction Intermediates

The direct observation and characterization of reactive intermediates are essential for a complete understanding of a reaction mechanism. For reactions involving this compound, spectroscopic techniques such as in-situ infrared (IR) spectroscopy can be employed to monitor the course of the reaction and to identify key intermediates. rsc.org For example, in a Friedel-Crafts acylation, the formation of the acylium ion can be detected by the appearance of its characteristic vibrational frequency in the IR spectrum. rsc.orgwalisongo.ac.id

Kinetic studies provide quantitative information about the rates of chemical reactions and how they are influenced by factors such as concentration, temperature, and the presence of catalysts. niu.edu For the reactions of this compound, kinetic analysis can help to determine the order of the reaction with respect to each reactant and to elucidate the rate-determining step of the mechanism. oup.com Techniques such as stopped-flow spectroscopy can be used to study the kinetics of fast reactions, allowing for the determination of rate constants for individual steps in the reaction sequence. core.ac.uk By combining spectroscopic and kinetic data, a detailed picture of the reaction mechanism, including the nature and reactivity of any intermediates, can be constructed.

Influence of Substituent Effects on Reactivity (e.g., Halogenation, Methyl Groups)

The reactivity of this compound in nucleophilic acyl substitution reactions is significantly influenced by the electronic and steric effects of the chloro and methyl substituents on the phenoxy ring. These substituents modulate the electrophilicity of the carbonyl carbon and can affect the stability of the reaction intermediates and transition states.

The primary mechanism for reactions involving acyl chlorides is nucleophilic acyl substitution. This process typically proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. In the second step, the leaving group, in this case, the chloride ion, is eliminated, and the carbonyl double bond is reformed.

The substituents on the aromatic ring, a chloro group at the para-position (position 4) and a methyl group at the meta-position (position 3), play a crucial role in determining the rate of this reaction. Their influence can be dissected into electronic effects (inductive and resonance) and steric effects.

Electronic Effects

Electronic effects are transmitted through the sigma (σ) and pi (π) bonds of the molecule and alter the electron density at the reaction center. These effects can be quantitatively assessed using Hammett constants (σ), which are a measure of the electron-donating or electron-withdrawing nature of a substituent.

Inductive Effect (I): This is the transmission of charge through a chain of atoms by electrostatic induction. The chlorine atom is strongly electronegative and therefore exerts a significant electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring and, by extension, from the phenoxy oxygen and the acetyl chloride moiety. This withdrawal of electron density increases the partial positive charge on the carbonyl carbon, making it more electrophilic and, consequently, more susceptible to nucleophilic attack. The methyl group, being an alkyl group, has an electron-donating inductive effect (+I), which pushes electron density towards the aromatic ring.

Resonance Effect (R or M): This effect involves the delocalization of π electrons through the conjugated system of the aromatic ring. The chlorine atom, having lone pairs of electrons, can donate these into the aromatic ring, exhibiting a +R effect. This effect is most pronounced at the ortho and para positions. In the case of this compound, the chlorine is at the para position, so its +R effect opposes its -I effect. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect. The methyl group does not have a significant resonance effect, but it can participate in hyperconjugation, which is a stabilizing interaction that results from the interaction of the electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital or a π-orbital to give an extended molecular orbital. This is a weaker electron-donating effect.

The net electronic influence of a substituent is a combination of its inductive and resonance effects. The Hammett equation, log(k/k₀) = ρσ, provides a quantitative measure of these effects on reaction rates, where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ is the reaction constant, and σ is the substituent constant.

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

| Chloro (Cl) | para | +0.23 | Weakly deactivating (net electron-withdrawing) |

| Methyl (CH₃) | meta | -0.07 | Weakly activating (electron-donating) |

Steric Effects

Steric effects arise from the spatial arrangement of atoms. Bulky substituents near the reaction center can hinder the approach of the nucleophile, slowing down the reaction rate. This phenomenon is known as steric hindrance. The Taft equation is an extension of the Hammett equation that accounts for steric effects.

In this compound, the substituents are on the phenoxy ring and are relatively distant from the acetyl chloride reaction center. The 3-methyl group is in a meta position relative to the phenoxy oxygen, and the 4-chloro group is in the para position. Due to this distance, the direct steric hindrance on the attacking nucleophile at the carbonyl carbon is expected to be minimal. The primary influence of these substituents will, therefore, be electronic rather than steric.

Detailed Research Findings

While specific kinetic studies on the nucleophilic substitution reactions of this compound are not extensively reported in readily available literature, the principles of physical organic chemistry allow for a robust prediction of the substituent effects. The dominant effect will be the electron-withdrawing nature of the para-chloro substituent, which is known to accelerate nucleophilic acyl substitution reactions. The electron-donating meta-methyl group will have a smaller, opposing effect.

For a more quantitative understanding, one could compare the reactivity of a series of substituted phenoxyacetyl chlorides. For instance, a study comparing the hydrolysis rates of phenoxyacetyl chloride, 4-chlorophenoxyacetyl chloride, 3-methylphenoxyacetyl chloride, and this compound would provide precise data on the incremental effects of each substituent. In such a hypothetical study, the expected order of reactivity would be:

4-chlorophenoxyacetyl chloride > this compound > phenoxyacetyl chloride > 3-methylphenoxyacetyl chloride

Applications of 4 Chloro 3 Methylphenoxy Acetyl Chloride in the Synthesis of Complex Molecules for Research

Role as an Intermediate in the Synthesis of Substituted Phenoxyacetic Acid Derivatives

Phenoxyacetic acids and their derivatives are a class of compounds with significant historical application, and their synthesis remains a topic of interest in chemical research. google.comgoogle.com (4-Chloro-3-methylphenoxy)acetyl chloride serves as an activated precursor to (4-chloro-3-methylphenoxy)acetic acid, enabling the straightforward synthesis of various derivatives through reactions that are otherwise difficult to achieve with the parent carboxylic acid.

The primary role of the acetyl chloride is to facilitate nucleophilic acyl substitution reactions. By reacting this compound with a range of nucleophiles, chemists can generate a diverse library of substituted phenoxyacetic acid derivatives. For instance, reaction with alcohols (alcoholysis) or phenols yields esters, while reaction with primary or secondary amines (aminolysis) produces amides. cymitquimica.com These reactions are typically rapid and high-yielding.

This strategy is crucial for creating derivatives with modified physicochemical properties for research purposes, such as altered solubility, polarity, or metabolic stability. The resulting esters and amides are all classified as derivatives of phenoxyacetic acid and are used in further synthetic pathways or for screening in various research applications. google.comresearchgate.net

| Nucleophile | Reactant Name | Resulting Derivative Class | Potential Research Application |

|---|---|---|---|

| R-OH (Alcohol) | Ethanol (B145695) | Ester | Probing esterase activity |

| Ar-OH (Phenol) | Phenol | Ester | Building block for polymers |

| R-NH₂ (Primary Amine) | Aniline | Amide | Synthesis of potential enzyme inhibitors |

| R₂NH (Secondary Amine) | Piperidine | Amide | Scaffold for medicinal chemistry exploration |

Precursor in the Synthesis of Heterocyclic Compounds for Chemical Research

The reactivity of this compound makes it an important precursor for synthesizing various heterocyclic compounds, which are foundational structures in many areas of chemical and pharmaceutical research.

This compound is a key reagent in the synthesis of substituted azetidin-2-ones, commonly known as β-lactams. mdpi.com The most prominent method for this transformation is the Staudinger [2+2] cycloaddition reaction. researchgate.net In this reaction, a ketene (B1206846) is generated in situ from this compound by treatment with a tertiary amine base, such as triethylamine (B128534). This highly reactive ketene then undergoes a cycloaddition with an imine (Schiff base) to yield the four-membered azetidinone ring. derpharmachemica.commdpi.com This reaction provides a direct route to β-lactams bearing the (4-chloro-3-methylphenoxy) moiety, which can be used to study the impact of this substituent on the molecule's properties. nih.gov

Similarly, this acetyl chloride can be used in multi-step syntheses to generate substituted thiazolidin-4-ones. While the direct cyclocondensation to form thiazolidinones typically involves a Schiff base and a thiol-containing carboxylic acid (like thioglycolic acid), this compound can be used to acylate precursors, which are then cyclized to form the desired thiazolidinone ring system. ijres.orgsciensage.info These heterocyclic systems are of significant interest in medicinal chemistry research.

| Heterocyclic System | Key Reaction Type | Reactants with this compound | Significance |

|---|---|---|---|

| Azetidin-2-one (β-Lactam) | [2+2] Cycloaddition (Staudinger Reaction) | Imine (Schiff Base) + Triethylamine | Core structure of many important compounds. researchgate.net |

| Thiazolidin-4-one | Acylation followed by Cyclization | Amine-containing precursors | Common scaffold in chemical research. sciensage.info |

The synthesis of macrocycles—large ring structures—is a challenging but important area of organic chemistry. This compound can be employed as a reagent to construct linear precursors destined for macrocyclization. Its role is often to form a stable ester or amide bond, linking molecular fragments together. core.ac.uk For example, it can be used to acylate one end of a long-chain molecule containing a hydroxyl or amino group, introducing the (4-chloro-3-methylphenoxy)acetyl unit. The other end of this linear precursor can then be made to react intramolecularly, closing the ring to form a macrocycle. nih.gov The use of acyl chlorides as activating groups is a common strategy in macrolactonization (the formation of large lactones). nih.gov

In the synthesis of analogs of complex natural products, chemists often seek to modify the original structure to probe its function or improve its properties. researchgate.net this compound provides a chemical handle to append the (4-chloro-3-methylphenoxy)acetyl group to a complex core structure derived from a natural product. nih.gov This modification can significantly alter the molecule's conformation and electronic properties, providing valuable insights into its structure-activity relationship.

Intermediate for Amide and Ester Analogues for Further Synthetic Investigation

One of the most fundamental applications of this compound is its use as an intermediate to generate libraries of amide and ester analogues for further study. cymitquimica.com The high reactivity of the acyl chloride functional group allows for efficient coupling with a wide array of nucleophilic partners, including primary and secondary amines, alcohols, and phenols. libretexts.org

The general reaction is a nucleophilic acyl substitution, where the nucleophile attacks the electrophilic carbonyl carbon of the acetyl chloride, leading to the displacement of the chloride leaving group. rsc.org This process is often performed in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the hydrogen chloride byproduct. biorxiv.org

| Reaction | General Equation | Product Class | Purpose of Investigation |

|---|---|---|---|

| Amidation | R'R''NH + Cl-C(=O)-R → R'R''N-C(=O)-R + HCl | Amide Analogues | Study of hydrogen bonding, enzymatic stability, and receptor binding. |

| Esterification | R'OH + Cl-C(=O)-R → R'O-C(=O)-R + HCl | Ester Analogues | Development of prodrugs, modification of solubility, and creation of new materials. |

Note: R represents the (4-chloro-3-methylphenoxy)methyl group.

Contributions to the Elucidation of Structure-Reactivity Relationships in Organic Transformations

This compound is not only a synthetic building block but also a tool for physical organic chemistry research, specifically for elucidating structure-reactivity relationships. The substituents on the aromatic ring—a chlorine atom and a methyl group—exert distinct electronic and steric effects that influence the reactivity of the acetyl chloride functional group.

The chlorine atom at the 4-position is an electron-withdrawing group via induction, while the methyl group at the 3-position is electron-donating. These competing effects modulate the electron density of the carbonyl carbon, affecting its susceptibility to nucleophilic attack. By comparing the reaction rates and outcomes of this compound with those of other substituted phenoxyacetyl chlorides (e.g., unsubstituted, 4-chloro, 3-methyl), researchers can quantify the impact of these substituents.

For example, in the Staudinger reaction, the electronic nature of the substituents on the ketene precursor can influence the stereochemical outcome (cis vs. trans) of the resulting β-lactam. researchgate.net By using this compound, chemists can gather data that helps refine mechanistic models of how substituents on reactants control the transition state geometry and, consequently, the product distribution. nih.gov This systematic approach is fundamental to developing more selective and efficient synthetic methods.

Computational and Theoretical Studies Relevant to 4 Chloro 3 Methylphenoxy Acetyl Chloride and Its Analogs

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules. researchgate.netresearchgate.net By solving approximations of the Schrödinger equation, DFT can determine molecular geometries, vibrational frequencies, and various electronic parameters. researchgate.net

The reactivity of the acyl chloride functional group is a central focus of theoretical studies. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.commdpi.com A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. irjweb.com

For acyl chlorides, the LUMO is typically localized on the carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack, which is the characteristic reaction of this functional group. chemistrysteps.comorganicchemistrytutor.comwikipedia.org DFT calculations on analogous structures, such as 4-Chloro phenylacetyl chloride, have been used to quantify these properties. researchgate.net Global reactivity descriptors, which are derived from HOMO and LUMO energies, provide further quantitative measures of reactivity. mdpi.comnih.gov

Table 1: Representative Quantum Chemical Reactivity Descriptors for a Related Compound Data inferred from studies on analogous molecular structures.

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron-accepting ability |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity; smaller gap implies higher reactivity. irjweb.com |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. mdpi.com |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; higher softness implies higher reactivity. irjweb.com |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. mdpi.com |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ is chemical potential) | Quantifies the electrophilic character of a molecule. semanticscholar.org |

These descriptors collectively predict that the acyl chloride moiety is a strong electrophile, primed for nucleophilic acyl substitution reactions. organicchemistrytutor.comresearchgate.net

Studies on related structures have shown that substituents on the aromatic ring can exert significant steric and electronic effects, influencing the orientation of the side chain. nih.gov These analyses are crucial for understanding how the molecule might interact with other reagents or fit into a constrained environment like an enzyme's active site. Various computational algorithms, including systematic search and distance geometry methods, are employed to explore the conformational space and identify the global energy minimum. researchgate.net

Molecular Dynamics Simulations for Reactive Intermediates and Transition States

While quantum chemical calculations often focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a view of the dynamic evolution of a system over time. MD can be used to model the complex motions and interactions of molecules, including the formation and lifetime of transient species like reactive intermediates and transition states. chemrxiv.org

In the context of acyl chloride reactions, such as hydrolysis or aminolysis, the reaction proceeds through a tetrahedral intermediate. chemistrysteps.comwikipedia.org MD simulations can model the approach of a nucleophile, the formation of this intermediate, and its subsequent collapse to products, all while explicitly considering the dynamic effects of solvent molecules. wikipedia.org These simulations can help elucidate the role of the solvent in stabilizing or destabilizing the transition state, which in turn affects the reaction rate. wikipedia.org Furthermore, for complex processes like intramolecular reactions, MD can help visualize the conformational changes required to bring reactive centers into proximity and to capture fleeting intermediates. rsc.org

Thermodynamic and Kinetic Modeling of Acid Chloride Reactions

Computational modeling is a powerful tool for investigating the thermodynamics (energy changes) and kinetics (reaction rates) of chemical reactions. researchgate.netbohrium.comnih.gov DFT modeling has been successfully applied to study the mechanisms of acid chloride formation, for example, from the reaction of carboxylic acids with thionyl chloride. researchgate.netbohrium.comnih.gov

These studies reveal detailed structural evolution pathways, identifying the transition states that connect reactants, intermediates, and products. researchgate.netnih.gov Key findings from such models for related reactions include:

Competing Pathways: Acid chloride formation can occur via multiple competing pathways. researchgate.netbohrium.comnih.gov

Activation Barriers: The reactions proceed through several activation barriers, which are often found to be enthalpy-controlled. researchgate.netbohrium.comnih.gov

Cyclic Transition States: The transition states involved in these transformations are frequently cyclic in nature. researchgate.netbohrium.comnih.gov

Hirshfeld Surface Analysis and Intermolecular Interactions in Crystalline States of Related Derivatives

For molecules in the solid state, understanding the packing and intermolecular interactions is crucial. Hirshfeld surface analysis is a modern computational method used to visualize and quantify these interactions within a crystal lattice. mdpi.comresearchgate.netbohrium.com The Hirshfeld surface of a molecule is defined as the region where the electron distribution of the molecule is greater than that of all other molecules in the crystal.

Studies on crystalline derivatives of related compounds, such as aryloxyacetic acids, reveal the importance of various weak interactions in stabilizing the crystal structure. researchgate.netnih.gov These can include O···H, C···H, H···H, and π-stacking interactions. nih.govmdpi.com This analysis provides a detailed picture of how molecules recognize and assemble with one another in the solid state. mdpi.comresearchgate.net

Table 2: Representative Contributions of Intermolecular Contacts to the Hirshfeld Surface for an Analogous Aryloxyacetic Acid Derivative Data is illustrative and based on published analyses of similar structures. researchgate.net

| Contact Type | Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | 45.4% | Represents the most abundant, though generally weak, van der Waals contacts. |

| O···H / H···O | 20.2% | Indicates the presence of hydrogen bonds or other close contacts involving oxygen and hydrogen. nih.gov |

| C···H / H···C | 17.7% | Relates to C-H···π interactions or other van der Waals contacts involving carbon and hydrogen. nih.gov |

| Other | 16.7% | Includes contacts involving other atoms (e.g., C···C, C···O) and reflects π-π stacking or other specific interactions. |

This type of analysis is invaluable for understanding polymorphism and for the rational design of crystalline materials with desired properties. mdpi.commdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| (4-Chloro-3-methylphenoxy)acetyl chloride |

| 4-Chloro phenylacetyl chloride |

| Thionyl chloride |

Future Research Directions and Unexplored Avenues for 4 Chloro 3 Methylphenoxy Acetyl Chloride Chemistry

The reactivity of the acyl chloride functional group, combined with the specific substitutions on the phenoxy ring, makes (4-Chloro-3-methylphenoxy)acetyl chloride a versatile chemical intermediate. While its primary applications have been established, numerous avenues for future research remain, spanning from the development of more sustainable synthetic routes to the exploration of novel applications in materials science and catalysis. This section outlines key areas where further investigation could yield significant scientific advancements.

Q & A

Basic Synthesis and Purification

Q: What are the optimal conditions for synthesizing (4-Chloro-3-methylphenoxy)acetyl chloride from its carboxylic acid precursor? A: The synthesis typically involves reacting (4-chloro-3-methylphenoxy)acetic acid with thionyl chloride (SOCl₂) under anhydrous conditions. A catalytic amount of dimethylformamide (DMF, 1-2 mol%) accelerates the reaction by forming an intermediate acylpyridinium ion. The reaction is refluxed in dry dichloromethane (40-50°C, 2-4 hrs) until gas evolution ceases. Purification involves rotary evaporation to remove excess SOCl₂, followed by distillation under reduced pressure (boiling point ~110-120°C at 10 mmHg). Residual HCl and SOCl₂ should be rigorously removed via inert gas purging to avoid side reactions in downstream applications .

Advanced Reaction Mechanisms

Q: How can reaction kinetics and intermediates be characterized during the acylation of alcohols using this compound? A: Real-time monitoring via in situ FT-IR or NMR spectroscopy can track the disappearance of the acyl chloride peak (~1800 cm⁻¹ in IR) and the emergence of ester carbonyl signals (~1740 cm⁻¹). Computational studies (DFT calculations) can model transition states, particularly for sterically hindered alcohols, where the reaction rate may depend on nucleophile accessibility. Kinetic isotope effects (KIEs) using deuterated alcohols may further elucidate the rate-determining step (e.g., nucleophilic attack vs. leaving group departure) .

Stability and Degradation Analysis

Q: What analytical methods are recommended to assess the hydrolytic degradation of this compound under varying pH conditions? A: Hydrolysis studies should be conducted in buffered solutions (pH 2-12) at controlled temperatures (25-60°C). Degradation products, such as (4-chloro-3-methylphenoxy)acetic acid and HCl, can be quantified via HPLC-UV (C18 column, acetonitrile/water mobile phase) or ion chromatography for chloride ions. Kinetic modeling (e.g., pseudo-first-order rate constants) and Arrhenius plots predict shelf-life under storage conditions. NMR (<sup>1</sup>H/<sup>13</sup>C) and mass spectrometry (ESI-MS) confirm structural changes .

Safety and Handling Protocols

Q: What personal protective equipment (PPE) and engineering controls are critical for handling this compound in laboratory settings? A: Use a certified fume hood with negative pressure and explosion-proof equipment. PPE should include butyl rubber gloves (0.3 mm thickness, tested against acyl chlorides), a full-face respirator with AXBEK cartridges, and a flame-retardant lab coat. Spill containment requires inert absorbents (vermiculite) and neutralization with sodium bicarbonate. Storage must be in sealed, vented containers under nitrogen, away from moisture and oxidizers .

Spectroscopic Characterization

Q: How can NMR and IR spectroscopy distinguish this compound from its hydrolysis products? A: In <sup>1</sup>H NMR, the acyl chloride proton is absent in the hydrolyzed product, replaced by a carboxylic acid proton (~12 ppm, broad). IR shows a sharp C=O stretch at ~1800 cm⁻¹ for the acyl chloride, shifting to ~1700 cm⁻¹ for the acid. <sup>13</sup>C NMR confirms the carbonyl carbon at ~170 ppm (acyl chloride) vs. ~175 ppm (carboxylic acid). High-resolution MS (HRMS-ESI) provides exact mass verification (e.g., [M+H]<sup>+</sup> at m/z 233.0124 for the acyl chloride) .

Advanced Synthetic Applications

Q: What strategies mitigate competing side reactions when using this compound in Friedel-Crafts acylations of electron-deficient aromatics? A: Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) must be finely tuned to avoid over-coordination with the electron-withdrawing chloro and methyl groups. Solvent polarity (e.g., nitrobenzene vs. DCM) influences electrophilicity. Pre-activation of the acyl chloride with a catalytic Lewis acid (10 mol%) at -20°C prior to aromatic substrate addition improves regioselectivity. Computational modeling (e.g., Fukui indices) predicts electrophilic attack sites on complex aromatics .

Environmental and Ecological Impact

Q: How can the aquatic toxicity of this compound be evaluated, and what degradation pathways minimize environmental persistence? A: Follow OECD Test Guideline 201 for Daphnia magna acute toxicity (48-hr EC₅₀). Hydrolytic degradation under alkaline conditions (pH >10) accelerates breakdown into less toxic metabolites. Advanced oxidation processes (AOPs) using UV/H₂O₂ degrade residual acyl chlorides in wastewater, monitored via TOC analysis. QSAR models predict bioaccumulation potential based on logP (~2.5) and molecular weight (~232.67 g/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.